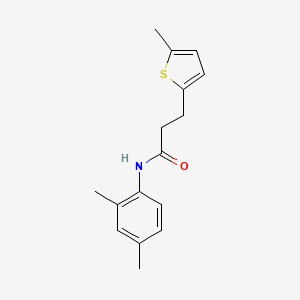
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide
描述
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide, also known as DMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. DMT is a member of the amide class of compounds and is synthesized through a multistep process.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is not fully understood, but it is believed to act on the serotonin receptors in the brain. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide may also act on other receptors in the brain, including the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonin receptors, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide also has antioxidant properties and can reduce oxidative stress in the brain. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potency. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a highly potent compound, which means that small amounts can be used to achieve significant effects. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potential for abuse. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a Schedule I controlled substance in the United States, which means that it is illegal to possess or use without a license.
未来方向
There are several potential future directions for research on N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide-based drugs for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide use on the brain and body. Additionally, there is a need for further research on the mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide and its effects on the brain and body.
科学研究应用
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have potential applications in medicine, particularly in the treatment of neurological disorders. Studies have shown that N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has neuroprotective effects and can reduce inflammation in the brain. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have antidepressant effects and may be useful in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMNBTYMQLKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4387004.png)
![2,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387009.png)
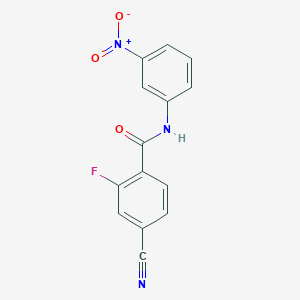
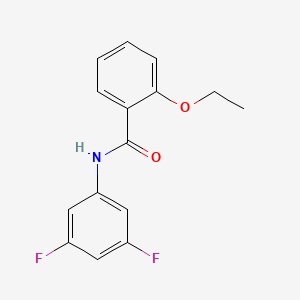
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4387035.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4387042.png)
![N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B4387045.png)
![ethyl 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4387046.png)
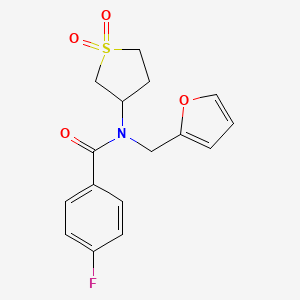
![3-methyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4387053.png)
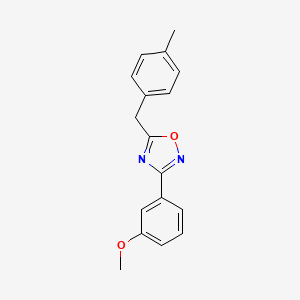
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4387075.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4387079.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)